molecular formula C14H16O3 B13938190 (R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid CAS No. 52528-78-6

(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid

Katalognummer: B13938190
CAS-Nummer: 52528-78-6
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: UYEZJDNVWNIIKS-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid is a chiral compound with a complex structure It is characterized by the presence of three methyl groups, a ketone group, and an acetic acid moiety attached to an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of the indene backbone, followed by the introduction of the methyl groups and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-propionic acid
  • ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-butyric acid
  • ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-valeric acid

Uniqueness

®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid is unique due to its specific stereochemistry and the presence of the acetic acid moiety. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

52528-78-6

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

2-[(2R)-2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl]acetic acid

InChI

InChI=1S/C14H16O3/c1-7-4-10-5-8(2)14(17)13(10)9(3)11(7)6-12(15)16/h4,8H,5-6H2,1-3H3,(H,15,16)/t8-/m1/s1

InChI-Schlüssel

UYEZJDNVWNIIKS-MRVPVSSYSA-N

Isomerische SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C

Kanonische SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.